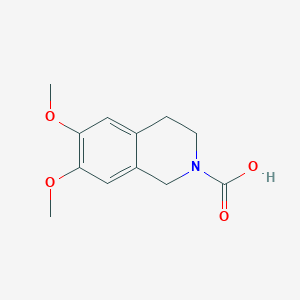

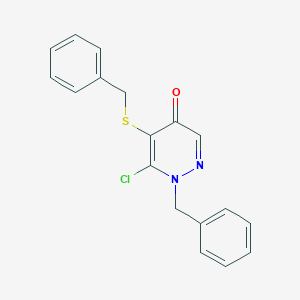

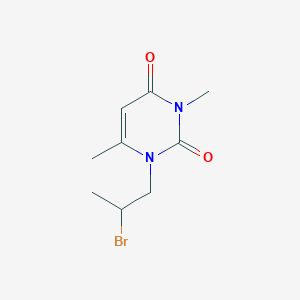

![molecular formula C21H29FN4O2 B286428 2-{4-[4-(4-fluorophenyl)-1-piperazinyl]butyl}tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione](/img/structure/B286428.png)

2-{4-[4-(4-fluorophenyl)-1-piperazinyl]butyl}tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-{4-[4-(4-fluorophenyl)-1-piperazinyl]butyl}tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione, also known as FMPD, is a novel compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. FMPD is a synthetic compound that belongs to the class of tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-diones, which are known to exhibit potent pharmacological activities.

Scientific Research Applications

2-{4-[4-(4-fluorophenyl)-1-piperazinyl]butyl}tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione has been extensively studied for its potential therapeutic applications in various diseases, including schizophrenia, depression, anxiety, and cognitive impairment. 2-{4-[4-(4-fluorophenyl)-1-piperazinyl]butyl}tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione has been shown to exhibit potent binding affinity for dopamine D2, serotonin 5-HT2A, and α1-adrenergic receptors, which are known to play a crucial role in the pathophysiology of these diseases. 2-{4-[4-(4-fluorophenyl)-1-piperazinyl]butyl}tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione has also been shown to enhance the release of acetylcholine and dopamine in the prefrontal cortex, which is involved in the regulation of cognitive functions.

Mechanism of Action

The mechanism of action of 2-{4-[4-(4-fluorophenyl)-1-piperazinyl]butyl}tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione involves the modulation of various neurotransmitter systems, including dopamine, serotonin, and acetylcholine. 2-{4-[4-(4-fluorophenyl)-1-piperazinyl]butyl}tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione acts as a partial agonist at dopamine D2 and serotonin 5-HT2A receptors, which results in the modulation of the dopaminergic and serotonergic pathways. 2-{4-[4-(4-fluorophenyl)-1-piperazinyl]butyl}tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione also acts as an antagonist at α1-adrenergic receptors, which leads to the modulation of the noradrenergic pathway. The modulation of these neurotransmitter systems by 2-{4-[4-(4-fluorophenyl)-1-piperazinyl]butyl}tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione results in the enhancement of cognitive functions and the alleviation of symptoms associated with various diseases.

Biochemical and Physiological Effects:

2-{4-[4-(4-fluorophenyl)-1-piperazinyl]butyl}tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione has been shown to exhibit potent pharmacological activities, including the enhancement of cognitive functions, the modulation of neurotransmitter systems, and the alleviation of symptoms associated with various diseases. 2-{4-[4-(4-fluorophenyl)-1-piperazinyl]butyl}tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione has also been shown to exhibit low toxicity and good pharmacokinetic properties, which make it a promising candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

The advantages of using 2-{4-[4-(4-fluorophenyl)-1-piperazinyl]butyl}tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione in lab experiments include its potent pharmacological activities, low toxicity, and good pharmacokinetic properties. 2-{4-[4-(4-fluorophenyl)-1-piperazinyl]butyl}tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione can be used as a tool compound to study the modulation of neurotransmitter systems and the enhancement of cognitive functions. The limitations of using 2-{4-[4-(4-fluorophenyl)-1-piperazinyl]butyl}tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione in lab experiments include the multi-step synthesis process, the yield of the final product, and the cost of the starting materials.

Future Directions

The future directions of 2-{4-[4-(4-fluorophenyl)-1-piperazinyl]butyl}tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione research include the optimization of the synthesis method, the identification of the molecular targets and pathways involved in its pharmacological activities, and the development of more potent and selective analogs. 2-{4-[4-(4-fluorophenyl)-1-piperazinyl]butyl}tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione can also be studied in combination with other therapeutic agents to enhance its therapeutic efficacy. Further studies are needed to evaluate the safety and efficacy of 2-{4-[4-(4-fluorophenyl)-1-piperazinyl]butyl}tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione in preclinical and clinical settings. Overall, 2-{4-[4-(4-fluorophenyl)-1-piperazinyl]butyl}tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione has great potential as a therapeutic agent for the treatment of various diseases, and further research is warranted to fully explore its pharmacological activities and therapeutic potential.

Synthesis Methods

The synthesis of 2-{4-[4-(4-fluorophenyl)-1-piperazinyl]butyl}tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione involves the reaction of 4-fluorophenylpiperazine with 2-bromo-1-(tert-butoxycarbonyl)butane, followed by the cyclization of the resulting intermediate with 2-bromoacetic acid. The final product is obtained after deprotection of the tert-butoxycarbonyl group using trifluoroacetic acid. The synthesis of 2-{4-[4-(4-fluorophenyl)-1-piperazinyl]butyl}tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione is a multi-step process, and the yield of the final product depends on the reaction conditions and the purity of the starting materials.

properties

Molecular Formula |

C21H29FN4O2 |

|---|---|

Molecular Weight |

388.5 g/mol |

IUPAC Name |

2-[4-[4-(4-fluorophenyl)piperazin-1-yl]butyl]-6,7,8,8a-tetrahydro-5H-imidazo[1,5-a]pyridine-1,3-dione |

InChI |

InChI=1S/C21H29FN4O2/c22-17-6-8-18(9-7-17)24-15-13-23(14-16-24)10-3-4-12-26-20(27)19-5-1-2-11-25(19)21(26)28/h6-9,19H,1-5,10-16H2 |

InChI Key |

OSRQWBNXNBEOSR-UHFFFAOYSA-N |

SMILES |

C1CCN2C(C1)C(=O)N(C2=O)CCCCN3CCN(CC3)C4=CC=C(C=C4)F |

Canonical SMILES |

C1CCN2C(C1)C(=O)N(C2=O)CCCCN3CCN(CC3)C4=CC=C(C=C4)F |

solubility |

43.5 [ug/mL] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

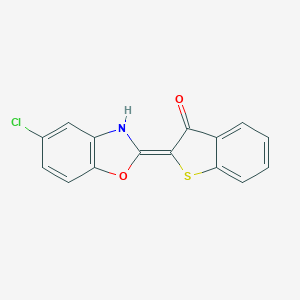

![4-ethoxy-1H-[1,2,3]triazolo[4,5-d]pyridazin-7-ol](/img/structure/B286361.png)

![7-amino-3-chloro-1H-pyrimido[4,5-c]pyridazin-5-one](/img/structure/B286362.png)